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Compound of Interest

Compound Name: Ethyl 5-oxohexanoate

Cat. No.: B130351 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-oxohexanoate, a bifunctional molecule containing both a ketone and an ester, is a

valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide

range of chemical transformations makes it a crucial precursor for the synthesis of diverse

molecular architectures, from functionalized carbocycles and heterocycles to chiral

intermediates for active pharmaceutical ingredients (APIs). This guide provides a

comprehensive overview of the chemical properties, key synthetic applications, and detailed

experimental protocols involving ethyl 5-oxohexanoate, with a particular focus on its role in

drug discovery and development.

Physicochemical and Spectroscopic Data
Ethyl 5-oxohexanoate is a colorless to light yellow liquid with the following properties.

Table 1: Physicochemical Properties of Ethyl 5-Oxohexanoate
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Property Value Reference(s)

CAS Number 13984-57-1 [1]

Molecular Formula C₈H₁₄O₃ [1]

Molecular Weight 158.20 g/mol [1]

Boiling Point 221-222 °C (lit.) [1]

Density 0.989 g/mL at 25 °C (lit.) [1]

Refractive Index (n₂₀/D) 1.427 (lit.) [1]

The structural features of ethyl 5-oxohexanoate give rise to a characteristic spectroscopic

signature.

Table 2: Spectroscopic Data of Ethyl 5-Oxohexanoate
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Technique Key Peaks / Shifts Reference(s)

¹H NMR (CDCl₃)

~4.12 (q, 2H, -OCH₂CH₃),

~2.72 (t, 2H, -CH₂C=O), ~2.50

(t, 2H, -CH₂COO-), ~2.15 (s,

3H, -COCH₃), ~1.90 (quintet,

2H, -CH₂CH₂CH₂-), ~1.25 (t,

3H, -OCH₂CH₃)

[2][3]

¹³C NMR (CDCl₃)

~208.8 (C=O, ketone), ~173.2

(C=O, ester), ~60.3 (-OCH₂-),

~42.8 (-CH₂C=O), ~33.5 (-

CH₂COO-), ~29.8 (-COCH₃),

~19.8 (-CH₂CH₂CH₂-), ~14.2 (-

CH₃)

[4][5]

IR (Neat)

~2980 cm⁻¹ (C-H stretch),

~1735 cm⁻¹ (C=O stretch,

ester), ~1715 cm⁻¹ (C=O

stretch, ketone), ~1180 cm⁻¹

(C-O stretch)

[1][6]

Mass Spec (EI)

m/z (%): 158 (M⁺), 113 ([M-

OC₂H₅]⁺), 101, 85, 71, 58, 43

(base peak, [CH₃CO]⁺)

[1][7]

Key Synthetic Transformations and Applications
The dual functionality of ethyl 5-oxohexanoate allows for a rich variety of synthetic

transformations, making it a valuable starting material for several important classes of

molecules.

Intramolecular Cyclization: Synthesis of
Cyclopentenone Derivatives
The presence of a ketone and an ester in a 1,5-relationship allows for intramolecular

condensation reactions. Under basic conditions, the enolate formed at the α-position to the

ketone can attack the ester carbonyl, leading to a cyclic β-diketone after hydrolysis and
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decarboxylation. This is a powerful method for constructing five-membered rings. A key product

that can be synthesized is 3-methylcyclopent-2-en-1-one.

Intramolecular Condensation of Ethyl 5-Oxohexanoate

Ethyl 5-oxohexanoate

Enolate Intermediate

Base (e.g., NaOEt)

Cyclic β-keto ester

Intramolecular Attack

Hydrolysis & Decarboxylation

1. H₃O⁺

2. Heat

3-Methylcyclopent-2-en-1-one

Click to download full resolution via product page

Caption: Intramolecular condensation of ethyl 5-oxohexanoate.

Enolate Formation and Cyclization: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., Argon), sodium ethoxide (1.1 equivalents) is dissolved in anhydrous

ethanol. The solution is cooled to 0 °C. Ethyl 5-oxohexanoate (1.0 equivalent) is added
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dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then

heated to reflux for 2-4 hours to drive the intramolecular condensation.

Work-up and Hydrolysis: After cooling, the reaction is quenched with a dilute acid (e.g., 1 M

HCl) until acidic. The ethanol is removed under reduced pressure.

Decarboxylation: The resulting aqueous residue containing the crude cyclic β-keto ester is

heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

Purification: The mixture is cooled and extracted with diethyl ether or ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by vacuum distillation or column chromatography

to yield 3-methylcyclopent-2-en-1-one.[8][9]

Table 3: Representative Reaction Conditions for Intramolecular Cyclization

Step
Reagents &
Conditions

Typical Yield Reference(s)

Cyclization
NaOEt, EtOH, reflux,

2-4 h
- [8]

Hydrolysis &

Decarboxylation
H₃O⁺, heat, 4-6 h 70-80% (overall) [8][10]

Synthesis of Heterocyclic Scaffolds
Ethyl 5-oxohexanoate is a competent precursor for the synthesis of various heterocyclic

systems, which are prevalent in medicinal chemistry.

In a modified Hantzsch synthesis, the 1,5-dicarbonyl moiety of ethyl 5-oxohexanoate can, in

principle, react with a β-ketoester and a nitrogen source like ammonium acetate to form

dihydropyridine derivatives. However, a more common application involves using the enamine

derived from ethyl 5-oxohexanoate or using it as the 1,5-dicarbonyl component in reactions

with other building blocks.
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General Hantzsch Pyridine Synthesis

β-Ketoester (e.g., Ethyl Acetoacetate)

Dihydropyridine Derivative

Aldehyde (e.g., Benzaldehyde) β-Ketoester (e.g., Ethyl Acetoacetate) NH₃ Source (e.g., NH₄OAc)

Click to download full resolution via product page

Caption: Components of the Hantzsch pyridine synthesis.

Reaction Setup: In a round-bottom flask, ethyl 5-oxohexanoate (1.0 equivalent), an

aldehyde (e.g., benzaldehyde, 1.0 equivalent), another β-dicarbonyl compound (e.g., ethyl

acetoacetate, 1.0 equivalent), and a nitrogen source (e.g., ammonium acetate, 1.2

equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid.

Reaction: The mixture is heated to reflux for 6-12 hours and the reaction progress is

monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl

acetate) and washed with water and brine. The organic layer is dried and concentrated. The

crude product is purified by recrystallization or column chromatography.[11][12][13]

Table 4: Representative Conditions for Hantzsch-type Synthesis

Reagents Conditions Typical Yield Reference(s)

Aldehyde, β-ketoester,

NH₄OAc

EtOH or AcOH, reflux,

6-12 h
60-90% [11][14]

Robinson Annulation
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The enolate of ethyl 5-oxohexanoate can act as a Michael donor in a Robinson annulation

sequence. The initial Michael addition to an α,β-unsaturated ketone, like methyl vinyl ketone

(MVK), is followed by an intramolecular aldol condensation to construct a new six-membered

ring.

Robinson Annulation Workflow

Ethyl 5-oxohexanoate
+ MVK

Michael Addition

Base

1,7-Diketone Intermediate

Intramolecular
Aldol Condensation

Base/Heat

Annulated Product

Click to download full resolution via product page

Caption: Key steps in the Robinson annulation.

Michael Addition: To a solution of ethyl 5-oxohexanoate (1.0 equivalent) in a suitable

solvent (e.g., ethanol), a base (e.g., sodium ethoxide, 1.1 equivalents) is added at room

temperature. Methyl vinyl ketone (1.1 equivalents) is then added dropwise, and the reaction

is stirred for 8-12 hours.
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Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux to

promote the intramolecular aldol condensation and subsequent dehydration. This step is

typically monitored by TLC until the intermediate diketone is consumed.

Work-up and Purification: The reaction is cooled, neutralized with dilute acid, and the solvent

is removed. The residue is extracted with an organic solvent, and the combined organic

layers are washed, dried, and concentrated. The final product is purified by column

chromatography or distillation.[15][16][17]

Table 5: Representative Conditions for Robinson Annulation

Step
Reagents &
Conditions

Typical Yield Reference(s)

Michael Addition
NaOEt, EtOH, rt, 8-12

h
- [16][18]

Aldol Condensation Heat, 4-8 h 50-70% (overall) [18][19]

Application in Drug Development: Precursor to a
Chiral Intermediate for Anti-Alzheimer's Agents
A highly significant application of ethyl 5-oxohexanoate is its use as a prochiral substrate for

the synthesis of ethyl (S)-5-hydroxyhexanoate. This chiral alcohol is a key intermediate in the

synthesis of certain drugs being investigated for the treatment of Alzheimer's disease.[20]

Enantioselective Enzymatic Reduction
The ketone moiety of ethyl 5-oxohexanoate can be stereoselectively reduced to the

corresponding secondary alcohol using biocatalysis. Yeast strains, such as Pichia methanolica,

have been shown to effectively catalyze this transformation, affording the (S)-enantiomer with

high yield and excellent enantiomeric excess.
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Biocatalytic Reduction of Ethyl 5-Oxohexanoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. scs.illinois.edu [scs.illinois.edu]

3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

5. compoundchem.com [compoundchem.com]

6. uanlch.vscht.cz [uanlch.vscht.cz]

7. chem.libretexts.org [chem.libretexts.org]

8. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

9. benchchem.com [benchchem.com]

10. researchgate.net [researchgate.net]

11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine
derivatives with antiproliferative activity [beilstein-journals.org]

12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

13. jsynthchem.com [jsynthchem.com]

14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

15. Robinson Annulation [drugfuture.com]

16. total-synthesis.com [total-synthesis.com]

17. masterorganicchemistry.com [masterorganicchemistry.com]

18. chemistwizards.com [chemistwizards.com]

19. juniperpublishers.com [juniperpublishers.com]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Ethyl 5-Oxohexanoate: A Versatile Keto-Ester Building
Block for Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b130351?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-oxohexanoate
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
http://ccc.chem.pitt.edu/wipf/Web/NMR_Impurities.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemicalbook.com/synthesis/3-methyl-2-cyclopenten-1-one.htm
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_3_Methyl_2_cyclopenten_1_one_via_Dehydrohalogenation.pdf
https://www.researchgate.net/publication/337660299_Selective_synthesis_of_3-methyl-2-cyclopentenone_via_intramolecular_aldol_condensation_of_25-hexanedione_with_g-Al2O3AlOOH_nanocomposite_catalyst
https://www.beilstein-journals.org/bjoc/articles/16/235
https://www.beilstein-journals.org/bjoc/articles/16/235
https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis
https://www.jsynthchem.com/article_185419_cf0bb1fe58950ee2a145f990a3a6b7ef.pdf
https://pdfs.semanticscholar.org/4e96/1e08da6b20c2f6dbce0d1a108039fc50d9ef.pdf
https://www.drugfuture.com/Organic_Name_Reactions/topics/ONR_CD_XML/ONR343.htm
https://total-synthesis.com/robinson-annulation/
https://www.masterorganicchemistry.com/2018/12/10/the-robinson-annulation/
https://chemistwizards.com/robinson-annulation/
https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555876.pdf
https://www.researchgate.net/publication/11997144_Biochemical_approaches_to_the_synthesis_of_ethyl_5-S-hydroxyhexanoate_and_5-S-hydroxyhexanenitrile
https://www.benchchem.com/product/b130351#ethyl-5-oxohexanoate-as-a-synthetic-building-block
https://www.benchchem.com/product/b130351#ethyl-5-oxohexanoate-as-a-synthetic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b130351#ethyl-5-oxohexanoate-as-a-synthetic-
building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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